molecular formula C17H15NO B14193450 Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl- CAS No. 832076-72-9

Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-

Cat. No.: B14193450
CAS No.: 832076-72-9
M. Wt: 249.31 g/mol
InChI Key: PPUKCFTXTVKBQH-UHFFFAOYSA-N
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Description

Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- is a heterocyclic aromatic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .

Preparation Methods

The synthesis of oxazole derivatives, including Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl-, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of magnetically recoverable catalysts has been reported to be effective in the synthesis of oxazole derivatives . Additionally, the palladium-catalyzed Suzuki coupling method has been employed to synthesize oxazole-based compounds . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of oxazoles is relatively straightforward, often leading to open-chain products . Cycloaddition reactions are also common, facilitated by the electron-donating substituents on the oxazole ring . Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, which can affect cellular functions. The presence of both oxygen and nitrogen atoms in the oxazole ring enables it to form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity .

Properties

CAS No.

832076-72-9

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4,5-dimethyl-2-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C17H15NO/c1-12-13(2)19-17(18-12)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

PPUKCFTXTVKBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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